Disperse Red 13 acrylate is a synthetic organic compound characterized by its unique structure, which includes azo, nitro, and acrylate functional groups. Its chemical formula is and it has a molecular weight of approximately 348.784 g/mol. This compound is known for its vibrant red color and is commonly used in dyeing applications, particularly in the textile industry. It exhibits a melting point range of 122-129 °C and a boiling point of 547.7 °C at atmospheric pressure, with a density of 1.31 g/cm³ .
The biological activity of Disperse Red 13 acrylate has been explored in various contexts. Some studies indicate potential cytotoxic effects on certain cell lines, highlighting the need for caution in handling this compound due to its irritant properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy, although further research is necessary to establish its efficacy and safety in biological applications .
Disperse Red 13 acrylate can be synthesized through several methods, including:
Disperse Red 13 acrylate finds applications in various fields:
Studies on the interactions of Disperse Red 13 acrylate with other chemical species have shown that it can form complexes with metal ions, which may alter its color properties and stability. Additionally, research has indicated that it interacts with biological membranes, potentially affecting cellular uptake and toxicity profiles. These interactions are critical for understanding its behavior in both industrial applications and biological systems .
Disperse Red 13 acrylate shares structural similarities with other azo dyes and acrylates. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Disperse Red 1 | Contains additional methoxy groups; used similarly in textiles. | |
Cibacet Rubine R | Similar color properties but different solubility characteristics. | |
Celliton Fast Rubine B | Shares structural features; used in similar applications but varies in thermal stability. |
Disperse Red 13 acrylate is unique due to its combination of functional groups that confer distinct chemical reactivity and physical properties compared to these similar compounds. Its ability to undergo polymerization while maintaining vibrant coloration sets it apart in both industrial applications and research contexts .
The synthesis of Disperse Red 13 acrylate begins with the diazotization of 2-chloro-4-nitroaniline, a primary aromatic amine. This intermediate is treated with sodium nitrite (NaNO₂) in an acidic medium (hydrochloric acid, HCl) at 0–5°C to form the corresponding diazonium salt [2]. The diazonium ion subsequently undergoes electrophilic aromatic substitution with 2-(N-ethylanilino)ethanol, a coupling agent featuring an electron-rich aromatic ring. This reaction proceeds via a two-step mechanism:
The product at this stage, Disperse Red 13, lacks the acrylate group and requires further functionalization (discussed in Section 2.2).
Critical parameters for maximizing yield and purity in diazotization and coupling include:
Table 1: Optimized Conditions for Diazotization-Coupling Reactions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents decomposition |
NaNO₂ Equivalents | 1.0 | Minimizes side products |
Reaction Time | 30–45 minutes | Completes coupling |